Cas no 862458-16-0 (4,4-DIFLUORO-3-PHENYLBUTANOIC ACID)

4,4-Difluoro-3-phenylbutanoic acid is a fluorinated carboxylic acid derivative characterized by its phenyl and difluoromethylene functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a building block for pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it valuable in drug design. Its carboxylic acid moiety allows for further derivatization, enabling the formation of esters, amides, and other functionalized intermediates. The compound is typically used in research settings for the development of bioactive molecules, where its structural features contribute to improved binding affinity and pharmacokinetic properties. Handling should follow standard safety protocols for fluorinated organics.
4,4-DIFLUORO-3-PHENYLBUTANOIC ACID structure
862458-16-0 structure
Product name:4,4-DIFLUORO-3-PHENYLBUTANOIC ACID
CAS No:862458-16-0
MF:
MW:
MDL:MFCD24654091
CID:4661853
PubChem ID:72770435

4,4-DIFLUORO-3-PHENYLBUTANOIC ACID Chemical and Physical Properties

Names and Identifiers

    • 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID
    • MDL: MFCD24654091

4,4-DIFLUORO-3-PHENYLBUTANOIC ACID Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-814305-0.1g
4,4-difluoro-3-phenylbutanoic acid
862458-16-0 95%
0.1g
$337.0 2024-05-21
Enamine
EN300-814305-0.25g
4,4-difluoro-3-phenylbutanoic acid
862458-16-0 95%
0.25g
$481.0 2024-05-21
Enamine
EN300-814305-5.0g
4,4-difluoro-3-phenylbutanoic acid
862458-16-0 95%
5.0g
$2816.0 2024-05-21
Enamine
EN300-814305-10.0g
4,4-difluoro-3-phenylbutanoic acid
862458-16-0 95%
10.0g
$4176.0 2024-05-21
Enamine
EN300-814305-0.5g
4,4-difluoro-3-phenylbutanoic acid
862458-16-0 95%
0.5g
$758.0 2024-05-21
A2B Chem LLC
AX58859-500mg
4,4-DIFLUORO-3-PHENYLBUTANOIC ACID
862458-16-0 95%
500mg
$833.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1680606-1g
4,4-Difluoro-3-phenylbutanoic acid
862458-16-0 98%
1g
¥9746.00 2024-04-28
Aaron
AR01EKYF-50mg
4,4-DIFLUORO-3-PHENYLBUTANOIC ACID
862458-16-0 95%
50mg
$336.00 2025-02-10
1PlusChem
1P01EKQ3-1g
4,4-DIFLUORO-3-PHENYLBUTANOIC ACID
862458-16-0 95%
1g
$1262.00 2024-04-21
Aaron
AR01EKYF-250mg
4,4-DIFLUORO-3-PHENYLBUTANOIC ACID
862458-16-0 95%
250mg
$687.00 2025-02-10

Additional information on 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID

Introduction to 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID (CAS No. 862458-16-0)

4,4-DIFLUORO-3-PHENYLBUTANOIC ACID, identified by its Chemical Abstracts Service (CAS) number 862458-16-0, is a fluorinated carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound, characterized by its distinct structural features—including two fluorine atoms at the 4-position and a phenyl group at the 3-position of the butanoic acid backbone—exhibits unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry, as fluorine can modulate metabolic stability, lipophilicity, and binding affinity of drug candidates. In the case of 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID, the presence of these fluorine substituents contributes to its enhanced reactivity and stability under various chemical conditions. This makes it a versatile building block for synthesizing more complex molecules, particularly in the pursuit of next-generation pharmaceuticals targeting a wide range of diseases.

Recent advancements in synthetic methodologies have further highlighted the utility of 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID. Researchers have demonstrated its efficacy as a precursor in constructing heterocyclic scaffolds, which are prevalent in many bioactive compounds. For instance, studies have shown that this compound can be readily transformed into pyrrole derivatives through cyclization reactions, opening up possibilities for developing new antimicrobial and anticancer agents. The ability to functionalize the carboxylic acid moiety also allows for further derivatization into esters, amides, or other pharmacophores, expanding its synthetic potential.

The pharmaceutical industry has been particularly interested in fluorinated carboxylic acids due to their role in enhancing drug efficacy and bioavailability. 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID fits into this broader trend by offering a structurally diverse yet synthetically accessible platform. Its application has been explored in the synthesis of kinase inhibitors, where fluorine substitution is known to improve binding to target proteins. Additionally, preliminary studies suggest that derivatives of this compound may exhibit promising properties as protease inhibitors, which are critical in treating inflammatory and infectious diseases.

From an industrial perspective, the demand for high-purity 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID has increased alongside the growth of contract research organizations (CROs) and pharmaceutical companies investing in custom synthesis solutions. Manufacturers specializing in fine chemicals have optimized processes to produce this compound with high yield and minimal impurities, ensuring compliance with regulatory standards such as Good Manufacturing Practices (GMP). This has facilitated its adoption in both academic research and commercial drug development pipelines.

The role of computational chemistry in designing experiments involving 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID cannot be overstated. Molecular modeling techniques have enabled researchers to predict how modifications to this scaffold will affect biological activity. For example, virtual screening has been used to identify potential binding pockets on enzymes targeted by fluorinated derivatives of this compound. Such insights have accelerated the discovery process by allowing for rapid testing of multiple hypotheses without extensive wet chemistry experimentation.

In conclusion,4,4-DIFLUORO-3-PHENYLBUTANOIC ACID (CAS No. 862458-16-0) represents a compelling example of how structural innovation driven by fluorine chemistry can lead to breakthroughs in drug discovery. Its unique combination of reactivity and functional versatility positions it as a cornerstone intermediate for synthetic chemists working on next-generation therapeutics. As research continues to uncover new applications for this compound—and its derivatives—the pharmaceutical landscape is likely to see further integration of fluorinated building blocks like 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID into innovative drug design strategies.

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